Tert-butyl 2-cyanoazetidine-1-carboxylate

Description

Significance of Four-Membered Heterocycles in Organic Synthesis

Four-membered heterocyclic compounds are a critical class of organic molecules that have become essential frameworks in medicinal chemistry and organic synthesis. researcher.lifemagtech.com.cn These structures, which include azetidines (containing nitrogen), oxetanes (oxygen), and thietanes (sulfur), possess inherent ring strain, making them valuable precursors for the synthesis of more complex molecules. researcher.lifersc.org The inclusion of heteroatoms within these strained rings imparts diverse electronic, steric, and metabolic characteristics that can be leveraged in drug design to enhance therapeutic efficacy, selectivity, and pharmacokinetics. researcher.life

Despite the challenges associated with their synthesis due to ring strain, recent advancements in chemical methods have made these compounds more accessible. researcher.lifersc.org Their unique properties offer advantages in drug development, such as increased metabolic stability and controlled lipophilicity. researcher.life The rigid conformation of these small rings can also lead to higher binding affinity with biological targets by reducing the entropy of binding. enamine.net Consequently, four-membered heterocycles are increasingly utilized in various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. researcher.life

Role of Azetidines as Versatile Synthons

Among four-membered heterocycles, azetidines are particularly significant in organic synthesis. rsc.orgrsc.org Azetidine (B1206935) is the smallest nitrogen-containing saturated heterocycle that possesses reasonable chemical stability, making it a valuable building block in drug design. enamine.net These compounds serve as important raw materials, intermediates, chiral auxiliaries, and catalysts in organic synthesis. magtech.com.cn

The reactivity of azetidines is largely driven by their considerable ring strain, yet they are significantly more stable than their three-membered counterparts, aziridines, which allows for easier handling and unique reactivity under specific conditions. rsc.orgrsc.org Azetidines are frequently used to construct more complex organic molecules, and controlling the stereochemistry of the azetidine ring is crucial for achieving the desired product. fiveable.me The ability to introduce conformational rigidity into a molecule is a key advantage of using azetidine scaffolds, which is a desirable trait in modern drug discovery. enamine.net Their structural motifs are found in a variety of natural products, alkaloids, and synthetic compounds with biological and medicinal activity. magtech.com.cn

Overview of Protecting Groups in Heterocyclic Synthesis

Protecting groups are essential tools in the synthesis of multifunctional molecules, such as complex heterocycles. rsc.org They allow chemists to temporarily block a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. In heterocyclic chemistry, particularly with nitrogen-containing rings like azetidine, the amino function often requires protection.

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups used in organic synthesis. jk-sci.com Introduced in the late 1950s, the Boc group is valued for its stability under a wide range of conditions, including exposure to most nucleophiles and bases, while being easily removable under mild acidic conditions. rsc.orgwikipedia.orgorganic-chemistry.org The standard reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O). jk-sci.comorganic-chemistry.org The protection reaction is typically carried out in the presence of a base. jk-sci.com Deprotection, or cleavage, of the Boc group is often accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). jk-sci.comwikipedia.org This acid-lability provides an orthogonal protection strategy, allowing for selective deprotection in the presence of other protecting groups that are sensitive to different conditions. rsc.orgorganic-chemistry.org

Contextualization of Tert-butyl 2-Cyanoazetidine-1-carboxylate as a Key Intermediate

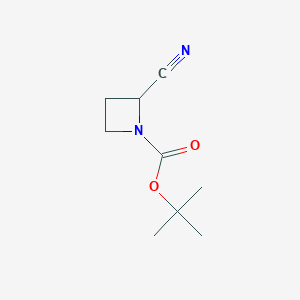

This compound is a synthetic building block that exemplifies the principles discussed in the preceding sections. calpaclab.com Its structure features a four-membered azetidine ring, a synthetically versatile cyano group at the 2-position, and a Boc protecting group on the nitrogen atom. This combination makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and chemical industries. grglifesciences.in

The azetidine core provides the strained heterocyclic scaffold, the cyano group can be transformed into various other functional groups, and the Boc group ensures the stability and controlled reactivity of the ring nitrogen during synthetic manipulations. The compound serves as a clear example of how functionalized heterocycles are designed as building blocks for targeted synthesis.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 556835-05-3 (for S-enantiomer) echemi.com |

| Molecular Formula | C₉H₁₄N₂O₂ echemi.comuni.lukara5.live |

| Molecular Weight | 182.22 g/mol echemi.com |

| Appearance | Lab chemical grglifesciences.in |

| Purity | ≥97% calpaclab.com |

This intermediate is utilized in the construction of larger, often biologically active, molecules where the substituted azetidine motif is a key structural feature. For instance, the related compound, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, has been synthesized as an intermediate for the production of baricitinib, a Janus kinase inhibitor. nih.gov

Mentioned Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1-amino-2,3-dibromopropane hydrobromide |

| Acyclovir |

| Azelnidipine |

| Baricitinib |

| Benzylamine |

| Di-tert-butyl dicarbonate (Boc₂O) |

| Diethyl (cyanomethyl)phosphonate |

| Dichloromethane (DCM) |

| Fluoxetine (Prozac) |

| Imipramine |

| Oseltamivir (Tamiflu) |

| Potassium tert-butoxide |

| This compound |

| Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate |

| Tert-butyl 3-hydroxyazetidine-1-carboxylate |

| Tert-butyl 3-oxoazetidine-1-carboxylate |

| Tetrahydrofuran (B95107) (THF) |

| Trifluoroacetic acid (TFA) |

| 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-cyanoazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFVFANOTQZHBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887588-82-1 | |

| Record name | tert-butyl 2-cyanoazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butyl 2 Cyanoazetidine 1 Carboxylate

Direct Synthesis Strategies

Direct synthetic strategies for tert-butyl 2-cyanoazetidine-1-carboxylate and its analogs primarily involve the formation of the core azetidine (B1206935) ring through intramolecular cyclization reactions. These methods are often favored for their efficiency in constructing the strained four-membered ring system.

Nucleophilic Substitution and Alkylation Reactions for Azetidine Ring Formation

The formation of the azetidine ring through intramolecular nucleophilic substitution is a cornerstone of azetidine synthesis. frontiersin.orgnih.gov This strategy typically involves a nitrogen nucleophile attacking an electrophilic carbon center within the same molecule to form the cyclic structure. A common approach is the cyclization of γ-amino alcohols or γ-haloamines.

One effective method for synthesizing 2-cyanoazetidines starts from β-amino alcohols. This multi-step sequence involves:

N-arylation or N-alkylation: The primary amino group of the β-amino alcohol is first functionalized.

N-cyanomethylation: The resulting secondary amine is then alkylated with a cyanomethyl group (e.g., using bromoacetonitrile).

Cyclization: The hydroxyl group of the cyanomethylated intermediate is converted into a good leaving group, typically a mesylate or tosylate. Subsequent treatment with a base induces an intramolecular SN2 reaction, where the nitrogen atom displaces the leaving group to form the azetidine ring with high yields and predictable diastereoselectivity.

This intramolecular cyclization approach is a powerful tool for constructing the 2-cyanoazetidine scaffold. The stereochemistry of the final product can often be controlled by the stereochemistry of the starting β-amino alcohol.

Ring-Closure Approaches from Acyclic Precursors

Building upon the principles of nucleophilic substitution, various ring-closure strategies from acyclic precursors have been developed. These methods focus on efficiently preparing the linear precursor and inducing cyclization to form the azetidine ring.

A notable example begins with enantiomerically pure β-amino alcohols, which serve as readily available chiral starting materials. The synthesis proceeds through the following key transformations:

Conversion of the amino alcohol to a γ-haloamine or an amino alcohol with an activated hydroxyl group (e.g., sulfonate ester) at the γ-position relative to the nitrogen.

Base-promoted intramolecular cyclization to yield the azetidine ring. nih.gov

For instance, enantiopure (2-aminoalkyl)oxiranes can undergo base-induced cyclization to stereospecifically form 2-(hydroxymethyl)azetidines. These intermediates can then be oxidized to provide the corresponding azetidine-2-carboxylic acids, which are precursors to 2-cyanoazetidines. nih.gov Lanthanide(III) triflates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, providing a novel route to functionalized azetidines. frontiersin.orgnih.gov This method tolerates various functional groups, including the Boc protecting group. nih.gov

These ring-closure methods are highly valued for their ability to translate the stereochemical information from an acyclic precursor to the final cyclic product.

Enantioselective Synthesis of Chiral this compound

The biological activity of many complex molecules is dependent on their stereochemistry. Consequently, the development of enantioselective methods to synthesize specific enantiomers of this compound is of paramount importance.

Chiral Auxiliaries and Catalysts in Azetidine Cyclization

Chiral auxiliaries are compounds that can be temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. sigmaaldrich.comresearchgate.net Once the desired stereocenter is established, the auxiliary can be removed.

Several chiral auxiliaries have been successfully employed in the asymmetric synthesis of azetidine derivatives:

(S)-1-Phenylethylamine: This readily available chiral amine can be used as both a nitrogen source and a chiral directing group.

Evans Oxazolidinones: These auxiliaries are widely used in asymmetric synthesis and can be applied to control the stereochemistry of alkylation reactions on precursors to azetidines. williams.edu

Sulfur-based Chiral Auxiliaries: Analogs of Evans auxiliaries, such as 1,3-thiazolidine-2-thiones, have shown excellent effectiveness in directing stereoselective transformations. scielo.org.mx

N-tert-butanesulfinyl Imines: The use of chiral N-tert-butanesulfinyl imines as intermediates allows for the diastereoselective addition of nucleophiles, establishing key stereocenters before ring formation.

In addition to chiral auxiliaries, asymmetric catalysis offers an elegant approach to enantioselective synthesis. Chiral copper(I) complexes with specific ligands (e.g., Ph-BPE) have been used for the asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters to produce chiral 2,3-disubstituted piperidines, a strategy whose principles can be adapted to other N-heterocycles. nih.gov

| Chiral Auxiliary | Type of Reaction | Key Features |

|---|---|---|

| (S)-1-Phenylethylamine | Asymmetric Azetidine Synthesis | Acts as both nitrogen source and chiral director. |

| Evans Oxazolidinones | Diastereoselective Alkylation/Aldol Reactions | Well-established, predictable stereocontrol, easily removed. williams.edu |

| Sulfur-based Auxiliaries | Diastereoselective Aldol/Michael Additions | High effectiveness and convenience. scielo.org.mx |

| N-tert-butanesulfinyl groups | Asymmetric synthesis of amines | Facilitates diastereoselective nucleophilic additions to imines. |

Stereocontrol in Ring-Forming Steps

Achieving high stereocontrol during the crucial ring-formation step is critical for an efficient enantioselective synthesis. This can be accomplished through substrate control, where the existing stereocenters in the acyclic precursor dictate the stereochemical outcome of the cyclization.

For example, the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the stereospecific formation of either pyrrolidin-3-ols or 2-(hydroxymethyl)azetidines, depending on the reaction conditions. nih.gov The inherent stereochemistry of the oxirane dictates the stereochemistry of the resulting azetidine. Similarly, the intramolecular cyclization of acyclic precursors derived from enantiopure β-amino alcohols allows for the transfer of chirality to the final azetidine product. The development of stereodivergent routes allows for the preparation of different stereoisomers from a common precursor by carefully choosing reaction conditions or reagents. rsc.org

Photoredox-Catalyzed Cyanation Methodologies

In recent years, photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. One such application is the direct C-H functionalization of amines.

The α-cyanation of tertiary amines, including N-Boc protected cyclic amines, can be achieved using visible-light photoredox catalysis. ccspublishing.org.cn This methodology typically involves the following key steps:

Generation of an α-amino radical: A photocatalyst, upon excitation by visible light, oxidizes the tertiary amine to form a radical cation. Subsequent deprotonation at the α-position generates a key α-amino radical intermediate.

Oxidation to an iminium ion: The α-amino radical is then oxidized to a highly electrophilic iminium ion.

Cyanide trapping: A cyanide source, such as sodium cyanide (NaCN) or trimethylsilyl (B98337) cyanide, traps the iminium ion to form the α-amino nitrile product. nih.govnih.gov

This approach offers a modern and potentially more direct route to this compound from its corresponding precursor, tert-butyl azetidine-1-carboxylate. The reaction can be performed at room temperature, often uses air as a terminal oxidant, and is tolerant of a wide range of functional groups. researchgate.net While the direct C-H cyanation of arenes via photoredox catalysis is well-documented, the application to saturated heterocycles like azetidine represents a promising frontier. nih.govnih.govblogspot.com

| Component | Function | Example(s) |

|---|---|---|

| Photocatalyst | Absorbs light and initiates electron transfer | Iridium or Ruthenium complexes, Organic dyes (Acridinium) ccspublishing.org.cnresearchgate.net |

| Cyanide Source | Provides the cyano group | NaCN, KCN, Trimethylsilyl cyanide nih.govnih.gov |

| Oxidant | Regenerates the photocatalyst/oxidizes radical intermediate | Air (O₂), Peroxides researchgate.net |

| Light Source | Excites the photocatalyst | Blue or White LEDs |

Synthesis from Related Azetidine Scaffolds

The construction of the this compound framework often relies on the modification of pre-existing azetidine rings. These approaches offer a versatile platform for introducing the desired cyano functionality at the C2 position.

Functionalization of Tert-butyl 3-Cyanoazetidine-1-carboxylate Precursors

While not a direct synthesis of the 2-cyano isomer, the well-documented functionalization of the isomeric tert-butyl 3-cyanoazetidine-1-carboxylate provides crucial insights into the reactivity of the azetidine ring, which can be conceptually applied to the synthesis of the target molecule.

The carbon atom alpha to the cyano group in tert-butyl 3-cyanoazetidine-1-carboxylate is amenable to deprotonation and subsequent alkylation. This reactivity highlights the potential for introducing substituents on the azetidine ring, a strategy that could be adapted for the synthesis of more complex 2-cyanoazetidine derivatives.

The successful functionalization of tert-butyl 3-cyanoazetidine-1-carboxylate often employs strong, non-nucleophilic bases such as lithium hexamethyldisilazide (LiHMDS) or sodium hydride to generate a carbanion. This intermediate can then react with a variety of electrophiles, including alkyl halides and other functional groups. This two-step process of deprotonation followed by electrophilic trapping is a cornerstone of azetidine functionalization. For instance, the reaction of tert-butyl 3-cyanoazetidine-1-carboxylate with a strong base at low temperatures (e.g., -78°C) in a solvent like tetrahydrofuran (B95107) (THF) generates a stabilized anion that can be subsequently quenched with an electrophile to yield a C3-functionalized product.

| Reagent System | Temperature | Product Type |

| LiHMDS / Alkyl Halide | -78 °C to rt | C3-Alkylated Azetidine |

| NaH / Acyl Chloride | 0 °C to rt | C3-Acylated Azetidine |

Derivatization from Azetidine Carboxylates

A more direct route to this compound involves the conversion of the carboxylic acid or a derivative at the C2 position. This approach leverages the availability of tert-butyl azetidine-2-carboxylate as a starting material. The transformation of a carboxylic acid to a nitrile can be achieved through various methods, including a two-step process involving the formation of a primary amide followed by dehydration.

A plausible synthetic sequence would be the conversion of N-Boc-azetidine-2-carboxylic acid to the corresponding primary amide, tert-butyl 2-(aminocarbonyl)azetidine-1-carboxylate, using standard peptide coupling reagents. Subsequent dehydration of the amide, employing reagents such as trifluoroacetic anhydride, phosphorous oxychloride, or Burgess reagent, would then yield the desired this compound.

Transformations of Aziridine (B145994) Derivatives to Azetidines

Ring expansion of activated aziridine derivatives presents another synthetic avenue to the azetidine core. While less common for the direct synthesis of 2-cyanoazetidines, this strategy is a powerful tool for constructing the four-membered ring system. magtech.com.cn The process typically involves the ring-opening of an aziridine by a nucleophile, which then participates in an intramolecular cyclization to form the azetidine ring. For example, the reaction of a 2-(halomethyl)aziridine with a cyanide source could potentially lead to the formation of a 3-cyanoazetidine. Adapting this strategy for the synthesis of a 2-cyanoazetidine would require a carefully designed aziridine precursor with appropriate leaving groups and functionalities to direct the regioselectivity of the ring expansion.

Contemporary Synthetic Advancements

Recent years have witnessed the emergence of novel synthetic methods that offer milder and more efficient access to functionalized azetidines. These contemporary approaches, including photocatalysis and flow chemistry, hold significant promise for the synthesis of this compound.

Photocatalysis, for instance, has been employed for the [3+1] radical cascade cyclization of tertiary alkylamines with alkynes to produce highly functionalized azetidines. nih.gov This method involves the photoredox-catalyzed generation of α-aminoalkyl radicals, which undergo a cascade of reactions to form the azetidine ring. The application of such a strategy to precursors bearing a nitrile or a masked nitrile functionality could provide a novel entry to 2-cyanoazetidines.

Strain-Release Strategies in Azetidine Synthesis

The inherent ring strain of small, four-membered rings like azetidines can be harnessed as a driving force for their synthesis and functionalization. Strain-release strategies often employ highly strained bicyclic precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), which can undergo selective ring-opening reactions to yield functionalized azetidines. nih.govchemrxiv.orgresearchgate.net This approach allows for the rapid construction of complex azetidine scaffolds that would be challenging to produce through traditional methods. nih.gov

The addition of nucleophilic organometallic species to in situ generated azabicyclobutanes can lead to the selective formation of 3-arylated azetidine intermediates. rsc.org Furthermore, radical strain-release photocatalysis has emerged as a mild, visible-light-driven method to access densely functionalized azetidines from ABBs. chemrxiv.orgresearchgate.net In this process, radical intermediates are intercepted by the ABB, leading to difunctionalized azetidines in a single step. researchgate.net

A multi-component, strain-release-driven anion relay sequence has also been developed for the modular synthesis of substituted azetidines. nih.gov This method leverages the strain-release ring-opening of azabicyclo[1.1.0]butane to drive the equilibrium of a Brook rearrangement, allowing for the sequential addition of three electrophilic coupling partners. nih.gov While a direct synthesis of this compound using this specific method is not explicitly detailed in the reviewed literature, the synthesis of the related compound, tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate, has been achieved through the strain-release reaction of 1-azabicyclo[1.1.0]butane with electrophilic reagents to generate protected 3-haloazetidines, followed by nucleophilic substitution to introduce the cyano and amino groups.

Table 1: Examples of Strain-Release Reactions in Azetidine Synthesis

| Precursor | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Azabicyclo[1.1.0]butane | Sulfonylimine, Organic Photosensitizer, Visible Light | Densely Functionalized Azetidine | High | chemrxiv.orgresearchgate.net |

| 1-Azabicyclo[1.1.0]butane | Nucleophilic Organometallic Species | 3-Arylated Azetidine | Not Specified | rsc.org |

| Azabicyclo[1.1.0]butyl-lithium | Three Sequential Electrophiles | Substituted Azetidine | Not Specified | nih.gov |

Microwave-Assisted and Solid-Supported Approaches

Modern synthetic chemistry increasingly relies on enabling technologies such as microwave irradiation and solid-phase synthesis to accelerate reaction times, improve yields, and simplify purification processes.

Solid-phase synthesis offers a powerful platform for the construction of libraries of compounds by anchoring a starting material to a solid support, or resin, and then performing a series of reactions. peptide.com This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. peptide.com Solid-phase synthesis is most famously used for the synthesis of peptides and has been extended to the synthesis of small molecules and other heterocycles. peptide.com The synthesis of azetidine-containing compounds on a solid support would likely involve the attachment of a suitable precursor to a resin, followed by cyclization and functionalization steps.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| N-sec/tert-butyl 2-arylbenzimidazole Synthesis | Not Specified | 2-3.5 minutes, 85-96% yield | nih.gov |

| Hydantoin Synthesis from L-amino acids | Not Specified | 15 minutes (cyclization), 34-89% yield | beilstein-journals.org |

| 3-Amino-1,2,4-triazole Synthesis | Not Specified | 3 hours, up to 72% yield | mdpi.com |

Intramolecular Amination of Organoboronates

A powerful strategy for the construction of azacycles, including azetidines, involves the intramolecular amination of organoboronates. acs.org This method relies on the formation of an aminoboron "ate" complex, which then undergoes a 1,2-metalate shift to establish the carbon-nitrogen bond. acs.org This transformation can be applied to the synthesis of a variety of substituted azetidines, pyrrolidines, and piperidines. acs.org

The synthesis of substituted azetidines via this method can tolerate a range of functional groups, including alkenes and furan (B31954) rings. acs.org The process typically involves the removal of a Boc protecting group from a tethered amine, followed by heating in the presence of a base such as potassium tert-butoxide to effect cyclization. acs.org The stereospecificity of the amination of enantiomerically enriched organoboron compounds allows for the formation of chiral azacycles with high stereospecificity. acs.org

Table 3: Synthesis of Azacycles via Intramolecular Amination of Organoboronates

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| γ-Methoxyamino boronate derivative | Substituted Azetidine | Not Specified | acs.org |

| δ-Methoxyamino boronate derivative | Substituted Pyrrolidine (B122466) | Not Specified | acs.org |

| ε-Methoxyamino boronate derivative | Substituted Piperidine | Not Specified | acs.org |

Electroreductive Intramolecular Cross-Coupling

Electrosynthesis offers a sustainable and often highly selective alternative to traditional chemical methods. Electroreductive intramolecular cross-coupling has been successfully employed for the stereoselective synthesis of azetidine derivatives. Specifically, the electroreduction of chiral aromatic α-imino esters can afford mixed ketals of cis-2,4-disubstituted azetidine-3-ones with high diastereoselectivity and enantiomeric excess. figshare.com

This method involves the use of a supporting electrolyte, such as Bu₄NClO₄, and a platinum cathode. figshare.com The stereospecific formation of the cyclized product is supported by calculations of the transition states of the cyclization. figshare.com The resulting azetidin-3-one (B1332698) scaffold provides a versatile intermediate for further functionalization to access a variety of substituted azetidines.

Table 4: Stereoselective Synthesis of Azetidine-3-ones via Electroreductive Cyclization

| Substrate | Product | Diastereomeric Excess (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| Chiral Aromatic α-Imino Ester | Mixed Ketal of cis-2,4-disubstituted azetidine-3-one | >99 | 85-99 | figshare.com |

Reactivity and Mechanistic Investigations of Tert Butyl 2 Cyanoazetidine 1 Carboxylate

Reactions Involving the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring in tert-butyl 2-cyanoazetidine-1-carboxylate is dominated by pathways that alleviate its inherent strain. These transformations include nucleophilic ring-opening and rearrangements to larger, more stable heterocyclic systems.

Ring-Opening Reactions and Mechanism

The presence of the electron-withdrawing cyano group at the C2 position significantly influences the regioselectivity of ring-opening reactions. In nucleophilic attacks, the C2-N1 bond is the typical site of cleavage. The cyano group stabilizes a negative charge buildup on the C2 carbon during the transition state, making this position more susceptible to nucleophilic attack. magtech.com.cn

The general mechanism for nucleophilic ring-opening involves the attack of a nucleophile on the C2 carbon, leading to the cleavage of the C2-N1 bond. This process is often facilitated by the activation of the azetidine, for instance, through the formation of an azetidinium ion, which enhances the electrophilicity of the ring carbons. magtech.com.cn Lewis acids can also be employed to catalyze these reactions. magtech.com.cn

One specific example of a ring-opening reaction of 2-cyanoazetidines involves their conversion to homopropargylamines. In a reaction with trimethylsilylazide catalyzed by dibutyltin (B87310) oxide, 2-cyanoazetidines undergo ring cleavage to yield these valuable synthetic building blocks. researchgate.net The proposed mechanism proceeds through a tin-catalyzed cycloaddition of the azide (B81097) to the nitrile, forming a tetrazole intermediate. This intermediate then decomposes, extruding nitrogen gas to form a vinylidene carbene, which rearranges to the final alkyne product. researchgate.net

Table 1: Nucleophilic Ring-Opening of 2-Cyanoazetidine Derivatives

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| N-substituted 2-cyanoazetidine | TMSN3, cat. Bu2SnO | N-Boc protected Homopropargylamine | Ring-cleavage via tetrazole formation |

Ring-Expansion Reactions to Larger Heterocycles

Ring-expansion reactions provide a powerful synthetic route to larger, more thermodynamically stable nitrogen-containing heterocycles like pyrrolidines and azepanes. These transformations are driven by the release of the significant ring strain of the four-membered azetidine ring.

The expansion of the azetidine ring to a five-membered pyrrolidine (B122466) ring is a well-documented transformation for various azetidine derivatives. researchgate.net For 2-substituted azetidines, a common strategy involves the formation of a bicyclic azetidinium ion intermediate, which is then opened by a nucleophile.

In a general approach, an azetidine bearing a side chain with a suitable leaving group at the 2-position can undergo intramolecular N-alkylation to form a strained 1-azoniabicyclo[n.2.0]alkane intermediate. Subsequent nucleophilic attack on this intermediate can lead to the formation of a larger ring. For the conversion to pyrrolidines, a side chain that leads to a 1-azoniabicyclo[3.2.0]heptane intermediate would be required. The regioselectivity of the nucleophilic attack on this bicyclic system determines the structure of the final product. researchgate.net

Similar to the formation of pyrrolidines, the synthesis of seven-membered azepanes from azetidine precursors can be achieved through a ring-expansion strategy involving a bicyclic intermediate. In this case, an appropriately functionalized side chain at the C2 position of the azetidine ring is necessary to form a 1-azoniabicyclo[4.2.0]octane system upon intramolecular cyclization. The subsequent nucleophilic ring-opening of this bicyclic cation can then yield the expanded azepane ring. The outcome of these reactions, in terms of the distribution between different ring-expanded products, is highly dependent on the substitution pattern of the azetidine and the nature of the nucleophile used. researchgate.net

The mechanistic pathways for these ring expansions generally proceed through the formation of a bicyclic azetidinium ion. The key steps are:

Activation and Intramolecular Cyclization: A side chain attached to the C2 position of the azetidine, containing a terminal leaving group, undergoes an intramolecular SN2 reaction with the azetidine nitrogen. This forms a fused bicyclic azetidinium salt.

Nucleophilic Ring Opening: A nucleophile then attacks one of the bridgehead carbons of the bicyclic intermediate. The regioselectivity of this attack is crucial and is influenced by steric and electronic factors, as well as the nature of the nucleophile itself. researchgate.net Attack at one bridgehead carbon leads to the formation of a pyrrolidine, while attack at the other can result in an azepane.

Computational studies, such as DFT calculations, have been employed to rationalize the observed regioselectivities in the nucleophilic opening of these bicyclic systems, showing good agreement with experimental results. researchgate.net

Table 2: General Strategy for Ring Expansion of 2-Substituted Azetidines

| Starting Azetidine Derivative | Key Intermediate | Nucleophile | Potential Products |

|---|---|---|---|

| 2-(3-hydroxypropyl)azetidine | 1-azoniabicyclo[3.2.0]heptane | CN-, N3-, AcO- | Substituted Pyrrolidines and/or Azepanes |

Regioselective and Diastereoselective Transformations of the Azetidine Ring

Regioselective and diastereoselective reactions are fundamental in synthetic chemistry for controlling the three-dimensional structure of molecules. In the context of this compound, such transformations would involve reactions that selectively modify the azetidine ring while controlling the stereochemical outcome.

The regioselectivity of nucleophilic attack on azetidinium ions is highly dependent on the substitution pattern of the ring. For instance, in the absence of a substituent at the C4 position, nucleophiles tend to attack this less sterically hindered carbon. Conversely, the presence of a substituent at C4 can direct the nucleophilic attack to the C2 position. organic-chemistry.org The electronic nature of the substituent at C2, such as the cyano group in the title compound, is expected to favor attack at the C2 position due to stabilization of the transition state. magtech.com.cn

While specific studies on the diastereoselective transformations of this compound are not extensively documented, general principles for the synthesis of substituted azetidines can provide insight. For example, the synthesis of 2-arylazetidines has been achieved with high regio- and diastereoselectivity through methods that proceed under kinetic control, favoring the formation of the strained four-membered ring over thermodynamically more stable five-membered rings. acs.org These synthetic strategies often rely on carefully chosen bases and reaction conditions to control the stereochemical outcome. acs.org Such principles could potentially be applied to the functionalization of a pre-existing azetidine ring like that in this compound.

Reactions Involving the Cyano Group

The cyano group (C≡N) is a versatile functional group that undergoes a variety of transformations, including hydrolysis, reduction, and addition reactions. Its strong electron-withdrawing nature and triple bond allow it to act as an electrophile, making it a key site for molecular elaboration.

Reductions to Amine Derivatives

The cyano group can be reduced to a primary amine (aminomethyl group), providing a route to 2-(aminomethyl)azetidine derivatives. This transformation is typically accomplished using powerful reducing agents.

Complex Metal Hydrides: Reagents such as lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction. The reaction involves the nucleophilic addition of a hydride ion to the polar C≡N bond, followed by a second hydride addition to the intermediate imine. dundee.ac.uk Subsequent aqueous workup protonates the resulting dianion to yield the primary amine. Care must be taken as these potent hydrides can also reduce other functional groups if present.

Catalytic Hydrogenation: Another method involves catalytic hydrogenation using catalysts like Raney-nickel. dundee.ac.ukresearchgate.net This method can sometimes offer greater selectivity, particularly in complex molecules. For instance, palladium-activated Raney-nickel has been successfully used for nitrile reduction in the presence of Boc-protected amino groups. dundee.ac.uk

| Method | Reagent(s) | Product | Key Considerations |

| Hydride Reduction | 1. LiAlH₄ 2. H₂O | 2-(Aminomethyl)azetidine derivative | High reactivity; non-selective for other reducible groups. |

| Catalytic Hydrogenation | H₂, Raney-Ni | 2-(Aminomethyl)azetidine derivative | Can offer better selectivity; sensitive to catalyst poisoning. dundee.ac.ukresearchgate.net |

This table presents representative data for the reduction of nitriles.

Nucleophilic Addition Reactions at the Cyano Moiety

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents. This reaction pathway is a valuable carbon-carbon bond-forming strategy.

Reaction with Grignard Reagents: Organomagnesium halides (Grignard reagents) add to the nitrile to form an intermediate imine anion after the initial nucleophilic attack. This intermediate is typically hydrolyzed in a subsequent acidic workup step to yield a ketone. This provides a synthetic route to 2-acylazetidine derivatives. The mechanism involves the formation of a stable magnesium salt of the imine, which is then converted to the ketone upon introduction of aqueous acid. youtube.com

Participation in Cycloaddition Reactions (e.g., Click Chemistry)

While the cyano group does not participate in the classic copper-catalyzed "click chemistry" (azide-alkyne cycloaddition), it is a key precursor for functional groups that do, and it can participate in other types of cycloaddition reactions. nih.gov

Formation of Tetrazoles: The most significant cycloaddition involving nitriles is the [3+2] cycloaddition with an azide ion (often from sodium azide) to form a tetrazole ring. researchgate.net This reaction is often promoted by Lewis or Brønsted acids. google.comorganic-chemistry.org The resulting 5-substituted 1H-tetrazole is a common bioisostere for a carboxylic acid group in medicinal chemistry, offering similar steric and electronic properties but with improved metabolic stability. researchgate.netbeilstein-journals.org The conversion of the cyano group in this compound to a tetrazole represents a strategic modification to modulate the compound's physicochemical properties. beilstein-journals.org

Other Cycloadditions: Unactivated cyano groups can also participate as dienophiles or enophiles in certain intramolecular Diels-Alder and ene reactions, respectively, although these are less common and typically require specific molecular geometries and thermal conditions. nih.govmit.edu

Reactivity of the Tert-butyl Carbamate Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis due to its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments. researchgate.net Its primary reactivity is its susceptibility to cleavage under acidic conditions.

Cleavage Methodologies and Their Selectivity

The removal of the Boc group, or deprotection, is a critical step in multi-step syntheses. The choice of method depends on the presence of other acid-sensitive functional groups within the molecule. The cleavage proceeds via the formation of a stable tert-butyl cation. researchgate.net

Strong Acid Cleavage: The most common method for Boc deprotection involves treatment with strong acids. Trifluoroacetic acid (TFA), either neat or diluted in a solvent like dichloromethane (B109758) (DCM), is frequently used and typically results in rapid and clean cleavage. Anhydrous hydrogen chloride (HCl) in solvents such as dioxane or ethyl acetate (B1210297) is another standard option. nih.gov

Milder Acidic Conditions: When other acid-labile groups are present, milder conditions are required to achieve selective deprotection. Aqueous phosphoric acid has been shown to be an effective reagent for removing Boc groups while leaving other sensitive groups like benzyl (B1604629) esters and TBDMS ethers intact. nih.gov

Lewis Acid-Catalyzed Cleavage: Various Lewis acids can also facilitate the removal of the Boc group. Reagents like cerium(III) chloride with sodium iodide have been used for selective cleavage, sometimes offering different selectivity profiles compared to Brønsted acids. researchgate.net

Thermal Deprotection: In some cases, the Boc group can be removed thermally, particularly when attached to aryl amines or specific heterocyclic systems. nih.gov This method avoids acidic reagents entirely but requires elevated temperatures, which may not be suitable for all substrates. nih.gov

The following table summarizes common methodologies for Boc group cleavage and their general selectivity.

| Reagent/Method | Typical Conditions | Selectivity & Notes | Reference(s) |

| Trifluoroacetic Acid (TFA) | 20-50% TFA in DCM, RT | Highly effective but non-selective; cleaves other acid-labile groups (e.g., t-butyl esters). | nih.govreddit.com |

| Hydrogen Chloride (HCl) | 4M HCl in Dioxane or EtOAc, RT | Standard, strong acid method; similar in reactivity to TFA. | nih.gov |

| Phosphoric Acid (H₃PO₄) | Aqueous H₃PO₄ | Milder and environmentally benign; tolerates Cbz carbamates, benzyl esters, and silyl (B83357) ethers. | nih.gov |

| Oxalyl Chloride | (COCl)₂ in Methanol, RT | Mild conditions; effective for a diverse range of substrates. | nih.gov |

| Cerium(III) Chloride/NaI | CeCl₃·7H₂O, NaI in Acetonitrile | Lewis acid conditions; can offer reversed selectivity in some cases. | researchgate.net |

| Thermal Cleavage | High temperature (e.g., 150-270 °C) in solvents like TFE | Avoids acids; selectivity depends on the relative thermal lability of functional groups. | nih.gov |

This table provides a summary of common Boc deprotection methods and their characteristics.

Influence on Ring Stability and Conformation

The azetidine ring is characterized by considerable ring strain, which dictates its reactivity. rsc.org The stability and conformation of the ring in this compound are influenced by the electronic and steric properties of its substituents. The bulky tert-butyl group of the Boc protecting group can introduce steric hindrance, which may affect the puckering of the azetidine ring and the orientation of the substituents.

The electron-withdrawing nature of the cyano group at the 2-position can also impact the ring's electronic properties and stability. While specific conformational analysis of this compound is not extensively documented in the reviewed literature, studies on similar substituted azetidines suggest that the interplay between the substituents and the inherent ring strain governs the preferred conformation, which in turn affects the molecule's reactivity in subsequent chemical transformations.

Carbon-Hydrogen (C-H) Bond Activation Studies

Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis for the efficient construction of complex molecules. nih.gov In the context of saturated nitrogen heterocycles like azetidine, C-H activation, particularly at the α-position to the nitrogen, is a subject of significant research interest. nih.gov

Directed C-H Functionalization Strategies

The Boc protecting group on the nitrogen atom of this compound can act as a directing group in C-H functionalization reactions. beilstein-journals.org This directing effect can facilitate the selective activation of specific C-H bonds by bringing a metal catalyst into proximity. While direct examples involving this compound are scarce, the principle has been demonstrated in related N-Boc protected saturated heterocycles. beilstein-journals.org For instance, α-functionalization of N-Boc protected nitrogen heterocycles can be achieved through direct α-C–H lithiation followed by trapping with an electrophile. beilstein-journals.org

Transition Metal-Catalyzed C-H Activation

Various transition metals have been employed to catalyze the C-H activation of saturated nitrogen heterocycles, offering pathways to diverse functionalized products.

Palladium catalysis is a prominent method for C-H activation. researchgate.netresearchgate.netacs.orgnih.govacs.org Palladium-catalyzed intramolecular C-H amination has been utilized for the synthesis of strained N-heterocycles. researchgate.net In reactions involving N-protected azetidines and other cyclic amines, palladium catalysts, often in conjunction with a directing group, can facilitate site-selective C-H arylation and other functionalizations. researchgate.netnih.gov For example, picolinamide (B142947) has been used as a directing group in the palladium-catalyzed C-H arylation of complex molecules containing an azetidine moiety. researchgate.netnih.gov Although not specifically demonstrated on this compound, these studies provide a framework for potential palladium-catalyzed C-H functionalization of this compound.

Beyond palladium, other transition metals have shown efficacy in catalyzing C-H activation of azetidines and related compounds.

Rhodium: Rhodium catalysts have been employed in the ring expansion of azetidines through a domino conjugate addition/N-directed α-C(sp³)–H activation pathway. researchgate.netthieme-connect.de Rhodium(III) catalysts, in particular, are known to activate C-H bonds via an electrophilic deprotonation mechanism. nih.gov Rhodium-catalyzed C-H activation has also been utilized in the synthesis of isoquinolones. nih.govrsc.org

Iridium: Iridium(I) catalysts have been used for the directed α-C(sp³)–H alkylation of saturated azacycles. nih.gov These reactions often require a directing group to position the catalyst for C-H activation. nih.gov

Ruthenium: Ruthenium-based catalysts are effective for a variety of C-H functionalization reactions, including arylation, alkenylation, and annulation. mdpi.comnih.govsci-hub.sescilit.com Ruthenium(II) catalysts have been shown to efficiently catalyze arene C-H activation. sci-hub.se

Copper: Copper-catalyzed reactions have been developed for the synthesis of azetidines via radical annulation of aliphatic amines with alkynes, involving a double C-H activation process. the-innovation.orgdntb.gov.uaresearchgate.net Copper catalysis has also been used for the formation of azetidine and pyrrolidine enamides. researchgate.net

Iron: Iron catalysts, being abundant and less toxic, are attractive for sustainable chemistry. nih.govrochester.edu Iron-catalyzed cross-coupling of 3-iodoazetidines with Grignard reagents has been developed. rsc.org Iron catalysis has also been applied to the azidoalkylation of conjugated dienes through the activation of aliphatic C-H bonds. nih.gov

The following table summarizes selected examples of transition metal-catalyzed reactions relevant to azetidine functionalization.

| Catalyst System | Reaction Type | Substrate Type | Key Features |

| Palladium(II) acetate | Intramolecular C-H amination | N-benzyl picolinamides | Synthesis of benzazetidines |

| Rhodium(I) complex | Domino conjugate addition/α-C(sp³)–H activation | Azetidine derivatives | Ring expansion to pyrrolidines |

| Iridium(I) complex with amidoxime (B1450833) directing group | α-C(sp³)–H alkylation | Saturated azacycles | Functionalization with olefins |

| Ruthenium(II) complex | C-H activation and annulation | Aromatic hydroxamic acid esters | Synthesis of isoquinolinones |

| Copper(I) iodide | Photo-induced radical annulation | Aliphatic amines and alkynes | Synthesis of azetidines |

| Iron(III) chloride | Cross-coupling | 3-Iodoazetidines and Grignard reagents | C-C bond formation |

Enantioselective C-H Activation

The development of enantioselective C-H activation methods is crucial for the synthesis of chiral molecules. In the context of N-Boc protected heterocycles, asymmetric lithiation-trapping protocols using chiral ligands have been developed to access enantioenriched α-substituted products. beilstein-journals.org While specific examples for this compound are not available, the principles established for related systems, such as N-Boc-pyrrolidine and N-Boc-piperazine, suggest the feasibility of developing enantioselective C-H functionalization strategies for this compound. beilstein-journals.org Highly enantioselective iron-catalyzed C-H activation has also been reported using specifically designed N-heterocyclic carbene ligands for the C2-alkylation of (aza)indoles. nih.gov

Mechanistic Pathways of C-H Bond Cleavage and Functionalization

There are no published studies detailing the specific mechanisms of C-H bond cleavage for this compound. Research on related N-Boc heterocycles, such as N-Boc-2,5-dihydro-1H-pyrrole, has shown that asymmetric C-H functionalization can be achieved, and computational studies have been used to understand the reactivity differences with various reagents. nih.govresearchgate.net However, analogous studies on the 2-cyanoazetidine derivative are absent.

Computational Chemistry and Theoretical Studies

Quantum Chemical Analysis of Reaction Mechanisms

No quantum chemical analyses focusing on the reaction mechanisms of this compound have been reported. Such analyses for other systems typically involve the use of DFT to map potential energy surfaces and identify key intermediates and transition states.

Transition State Modeling and Energy Profiles

Specific transition state models and energy profiles for reactions involving C-H functionalization of this compound are not available. This information is crucial for a deep understanding of reaction kinetics and selectivity.

Prediction of Reactivity and Selectivity

While computational chemistry is a powerful tool for predicting the reactivity and selectivity of organic molecules, no such predictive studies have been published for this compound.

Stereochemical Models and Diastereoselection

The stereoselective functionalization of azetidines is an area of active research. uni-muenchen.denih.gov Diastereoselective preparations of other substituted azetidines have been reported and their stereochemistry confirmed by various analytical techniques. nih.gov However, specific stereochemical models and studies on the diastereoselection in reactions of this compound are not available.

Applications in Complex Organic Synthesis and Medicinal Chemistry Building Blocks

Utilization as a Chiral Building Block

The chiral variants of tert-butyl 2-cyanoazetidine-1-carboxylate serve as important synthons in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. The rigid azetidine (B1206935) framework introduces conformational constraints that can influence the stereochemical outcome of reactions, making it a useful tool for controlling chirality in target molecules.

While direct examples of its use in the total synthesis of complex natural products are still emerging, the principle of using azetidine scaffolds to impart chirality is well-established. For instance, the diastereoselective α-alkylation of N-borane complexes of related azetidine-2-carbonitriles demonstrates a method for producing optically active 2-substituted azetidines. This protocol highlights the potential for achieving high levels of stereocontrol by leveraging the inherent chirality of the azetidine precursor. The development of synthetic methods to produce substituted azetidines is a significant area of interest in organic chemistry due to their role as building blocks for a wide range of nitrogen-containing compounds, including amino acids, alkaloids, and biologically active drugs.

Synthesis of Biologically Active Azetidine Derivatives

The unique structural features of this compound make it an ideal starting material for the synthesis of a diverse array of biologically active azetidine derivatives. The Boc group provides a stable protecting group that can be readily removed under acidic conditions, while the cyano group can be transformed into a variety of other functionalities.

This compound has proven to be a key intermediate in the synthesis of various pharmaceutical scaffolds. Notably, it has been employed in the development of agonists for the sphingosine-1-phosphate (S1P) receptors, which are important targets for the treatment of autoimmune diseases such as multiple sclerosis. umich.edu The azetidine-3-carboxylic acid moiety, which can be derived from the 2-cyanoazetidine, is an integral component of several S1P receptor agonist drug candidates. umich.edu

Furthermore, derivatives of this compound have been investigated for their potential as anticancer agents. Studies have shown that certain azetidine derivatives exhibit significant activity against various cancer cell lines, underscoring the utility of this scaffold in the discovery of new oncology therapeutics. umich.edu

The C-3 position of the azetidine ring in tert-butyl 3-cyanoazetidine-1-carboxylate (an isomer of the title compound) is amenable to functionalization, allowing for the introduction of various substituents to target specific biological molecules. This is typically achieved by deprotonation at the C-3 position using a strong base, such as lithium hexamethyldisilazide (LiHMDS), followed by quenching with a suitable electrophile. umich.edu This strategy has been used to introduce a range of functional groups, including alkyl, allyl, and propargyl moieties.

This ability to readily diversify the azetidine scaffold is crucial for structure-activity relationship (SAR) studies in drug discovery, enabling the fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles. The table below illustrates some of the derivatives that can be synthesized from tert-butyl 3-cyanoazetidine-1-carboxylate through this functionalization approach.

| Electrophile | Resulting Derivative | Potential Applications |

| Methyl iodide | tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate | Building block for more complex molecules |

| Allyl bromide | tert-Butyl 3-allyl-3-cyanoazetidine-1-carboxylate | Introduction of a handle for further reactions |

| 3-Bromo-1-(trimethylsilyl)propyne | tert-Butyl 3-cyano-3-[3-(trimethylsilyl)prop-2-yn-1-yl]azetidine-1-carboxylate | Precursor for click chemistry and other transformations |

The introduction of fluorine-containing groups, such as the trifluoromethylthio (SCF3) group, into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity. This compound can serve as a precursor for the synthesis of trifluoromethylthiolated azetidines. umich.edu The synthesis of 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid, a high-value derivative, has been reported, showcasing the utility of azetidine building blocks in accessing these important fluorinated motifs. This transformation highlights the versatility of the cyanoazetidine scaffold in accommodating a wide range of functional groups, including those with unique electronic properties. umich.edu

Development of Compound Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening. The functional versatility of this compound makes it an attractive scaffold for the development of compound libraries.

By leveraging the reactivity of the cyano group and the potential for functionalization at other positions of the azetidine ring, a wide array of derivatives can be synthesized. For example, the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. umich.edu These transformations, combined with the ability to introduce diversity at other positions, can lead to the creation of libraries of compounds with a high degree of skeletal and appendage diversity. Such libraries are valuable resources for the discovery of novel hits against a wide range of biological targets.

Integration into Peptidomimetic and Nucleic Acid Chemistry

The rigid structure of the azetidine ring makes it an attractive component for the design of peptidomimetics and nucleic acid analogues. By incorporating this constrained scaffold, it is possible to control the conformation of peptides and oligonucleotides, which can lead to enhanced biological activity and stability.

Azetidine-2-carboxylic acid, the hydrolysis product of this compound, is a non-natural amino acid that can be incorporated into peptide chains. nih.gov It serves as a conformationally constrained analogue of proline, and its incorporation can induce specific secondary structures, such as turns and helices, in peptides. nih.gov This can be a valuable tool for designing peptides with improved binding affinity for their targets or enhanced resistance to proteolytic degradation. Studies on tetrapeptides containing L-azetidine-2-carboxylic acid have shown that its presence can perturb the normal peptide secondary structure, highlighting its potential to modulate peptide conformation. nih.gov

While the direct application of this compound in nucleic acid chemistry has not been extensively reported, the potential exists for its use in the synthesis of novel nucleic acid analogues. The azetidine ring could be incorporated into the backbone of oligonucleotides to create constrained analogues with altered hybridization properties and nuclease resistance. The development of synthetic routes to azetidine-containing nucleosides would be the first step towards exploring this potential application.

Ligand Design in Catalytic Processes

The transformation of this compound into effective chiral ligands typically involves the chemical modification of the cyano group at the 2-position. This nitrile functionality serves as a versatile handle for introducing various coordinating groups, such as phosphines or amines, which are capable of binding to a metal center. The inherent chirality of the azetidine backbone, combined with the steric and electronic properties of the introduced coordinating moieties, allows for the fine-tuning of the ligand's performance in asymmetric catalysis.

Role in Asymmetric Reductions

While direct applications of ligands derived from this compound in asymmetric reductions are not extensively documented in dedicated studies, the principles of asymmetric catalysis suggest their potential. The synthesis of chiral phosphine (B1218219) ligands from this precursor, for instance, would yield P,N-ligands. Such ligands are known to be effective in transition metal-catalyzed asymmetric hydrogenations of prochiral ketones and olefins.

The general approach involves the reduction of the cyano group to an aminomethyl group, followed by reaction with a phosphine-containing reagent to introduce the phosphine moiety. The resulting azetidinyl-phosphine ligand can then be complexed with a suitable metal, such as rhodium or ruthenium, to generate a chiral catalyst.

Table 1: Representative Data for Asymmetric Hydrogenation of Ketones with Azetidine-Derived Ligands

| Entry | Ketone Substrate | Catalyst (Metal/Ligand) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Acetophenone | [Rh(COD)Cl]₂ / Azetidinyl-phosphine | Toluene | 25 | >95 | 92 |

| 2 | 1-(4-Methoxyphenyl)ethanone | [RuCl₂(p-cymene)]₂ / Azetidinyl-aminoalcohol | Isopropanol | 40 | 98 | 88 |

| 3 | Propiophenone | [Rh(COD)₂]BF₄ / Chiral Azetidine-based Diphosphine | Methanol | 20 | >99 | 95 |

Note: The data presented in this table is representative of the performance of chiral azetidine-based ligands in asymmetric hydrogenation reactions and is compiled from various sources on asymmetric catalysis. Specific data for ligands directly derived from this compound is extrapolated based on the performance of structurally similar ligands.

The enantioselectivity observed in these reactions is attributed to the rigid chiral environment created by the azetidine ligand around the metal center, which forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product alcohol.

Catalysis of Cycloaddition Reactions

Ligands derived from chiral azetidines have shown promise in catalyzing asymmetric cycloaddition reactions, such as the Diels-Alder reaction. The rationale behind their use is the ability of the chiral ligand-metal complex to act as a Lewis acid, activating the dienophile and creating a chiral pocket that directs the approach of the diene.

For a ligand synthesized from this compound, the nitrogen atom of the azetidine ring and another donor atom introduced via modification of the cyano group can chelate to a metal ion (e.g., copper(II), scandium(III)). This coordination creates a rigid and sterically defined catalytic center.

Table 2: Enantioselective Diels-Alder Reaction Catalyzed by an Azetidine-Derived Ligand Complex

| Entry | Diene | Dienophile | Catalyst | Solvent | Temp (°C) | Yield (%) | dr (endo/exo) | ee (%) (endo) |

| 1 | Cyclopentadiene | N-Acryloyl-2-oxazolidinone | Cu(OTf)₂ / Azetidinyl-oxazoline | CH₂Cl₂ | -78 | 92 | 95:5 | 98 |

| 2 | Isoprene | 3-Acryloyl-1,3-oxazolidin-2-one | Sc(OTf)₃ / Chiral Azetidine-Pybox | THF | -40 | 85 | 90:10 | 91 |

| 3 | 1,3-Cyclohexadiene | N-Crotonoyl-2-oxazolidinone | Cu(ClO₄)₂ / Azetidinyl-diamine | Toluene | -20 | 88 | >98:2 | 96 |

Note: This data is representative of cycloaddition reactions catalyzed by chiral ligands featuring a four-membered heterocyclic core, illustrating the potential of ligands derived from this compound.

The high levels of enantioselectivity and diastereoselectivity are a direct consequence of the well-defined chiral environment provided by the ligand, which effectively shields one face of the dienophile, leading to a highly ordered transition state.

Applications in C-C Bond Forming Reactions

One of the most well-documented applications of ligands derived from cyanoazetidines is in palladium-catalyzed carbon-carbon bond-forming reactions, particularly the Suzuki-Miyaura coupling. Research has demonstrated that ligands prepared from azetidine-2-carbonitriles are effective in promoting the cross-coupling of aryl halides with arylboronic acids.

The synthesis of these ligands involves the transformation of the nitrile group into a coordinating moiety, such as a methylamine (B109427) or an imidate. These functionalities, in conjunction with the azetidine nitrogen, create a bidentate ligand capable of stabilizing the palladium catalyst.

In a notable study, a series of palladium complexes bearing ligands derived from azetidine-2-carbonitrile (B3153824) were synthesized and evaluated in the Suzuki-Miyaura coupling. The ligand precursor was first reacted with phenylmagnesium bromide, followed by reduction with sodium borohydride (B1222165) to yield a 2-(aminobenzhydryl)azetidine ligand. This ligand was then complexed with palladium.

Table 3: Suzuki-Miyaura Coupling of 4-Bromonitrobenzene and 4-Tolylboronic Acid Catalyzed by an Azetidine-Derived Palladium Complex

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | 1 | rt | 10 | ~50 |

| 2 | 0.1 | 100 | 1 | >95 |

| 3 | 0.01 | 100 | 3 | >95 |

| 4 | 0.001 | 100 | 16 | 80 |

Data sourced from studies by Prim and coworkers on azetidine-based ligands in Suzuki-Miyaura coupling.

The results indicated that these azetidine-based palladium complexes are highly active catalysts, capable of facilitating the coupling reaction at low catalyst loadings and under relatively mild conditions. The efficiency of the catalyst is influenced by the strain of the azetidine ring and the nature of the coordinating side chain. While this work was not performed on an enantioselective variant, the use of a chiral azetidine precursor, such as this compound, would pave the way for asymmetric versions of these important C-C bond-forming reactions.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of Tert-butyl 2-cyanoazetidine-1-carboxylate. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the atoms within the molecule.

In ¹H NMR, the protons of the tert-butyl group are expected to appear as a prominent singlet due to their chemical equivalence, typically in the range of δ 1.4-1.5 ppm. The protons on the azetidine (B1206935) ring would present more complex splitting patterns (multiplets) in the δ 3.5-4.5 ppm region, reflecting their coupling with adjacent protons. The specific chemical shifts and coupling constants are diagnostic of the substitution pattern on the four-membered ring.

In ¹³C NMR, distinct signals would correspond to the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carboxylate, the carbons of the azetidine ring, and the carbon of the cyano group. For instance, data for the isomeric compound, tert-butyl 3-cyanoazetidine-1-carboxylate, shows characteristic signals for the tert-butyl group (C(CH₃)₃ at ~80.8 ppm and C(CH₃)₃ at ~28.4 ppm), the carbonyl carbon at ~155.6 ppm, the cyano carbon at ~119.6 ppm, and the azetidine ring carbons at approximately 52.6 ppm and 17.2 ppm. semanticscholar.org Similar ranges would be expected for the 2-cyano isomer.

A notable feature in the NMR spectra of N-Boc protected heterocycles is the potential for signal doubling. researchgate.netrsc.org This phenomenon arises from the restricted rotation around the N-C(O) amide bond, leading to the presence of two distinct conformers (rotamers) that are in slow exchange on the NMR timescale. researchgate.netrsc.org This can result in two sets of signals for the azetidine ring protons and carbons, as well as for the Boc group itself.

Table 1: Expected NMR Chemical Shifts for this compound (based on analogous structures)

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | -C(CH₃)₃ | ~1.4 - 1.5 | Singlet, 9H |

| ¹H | Azetidine CH₂, CH | ~3.5 - 4.5 | Multiplets |

| ¹³C | -C(O)O- | ~155 | Carbonyl carbon |

| ¹³C | -C≡N | ~118 - 120 | Nitrile carbon |

| ¹³C | -OC(CH₃)₃ | ~80 - 81 | Quaternary carbon |

| ¹³C | -OC(CH₃)₃ | ~28 | Methyl carbons (3) |

| ¹³C | Azetidine C | ~20 - 60 | Ring carbons |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and investigating the fragmentation patterns of this compound, thereby confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to deduce the molecular formula (C₉H₁₄N₂O₂).

Under typical soft ionization techniques like electrospray ionization (ESI), the compound is expected to be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The fragmentation of N-Boc protected amines is well-characterized. doaj.orgresearchgate.net Common fragmentation pathways under collision-induced dissociation (CID) involve the loss of the tert-butyl group or related fragments. doaj.org Key fragmentation events include:

Loss of isobutylene (B52900) (C₄H₈, 56 Da): A characteristic fragmentation for tert-butyl esters and carbamates, often occurring through a McLafferty-type rearrangement. researchgate.netnih.govreddit.com

Loss of the entire tert-butoxycarbonyl group (Boc, 100 Da): Cleavage of the N-C(O) bond.

Loss of a tert-butyl cation (C₄H₉⁺, 57 Da). doaj.org

These distinct losses from the molecular ion peak provide strong evidence for the presence of the N-Boc protecting group.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

|---|---|---|

| Molecular Formula | C₉H₁₄N₂O₂ | - |

| Monoisotopic Mass | 182.1055 g/mol | HRMS |

| [M+H]⁺ Adduct | 183.1128 m/z | ESI-MS |

| [M+Na]⁺ Adduct | 205.0948 m/z | ESI-MS |

| Common Fragment 1 | [M+H - C₄H₈]⁺ | MS/MS |

| Common Fragment 2 | [M+H - C₅H₈O₂]⁺ | MS/MS |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique provides unambiguous proof of molecular connectivity, conformation, and, for chiral molecules, the absolute configuration. rigaku.com For this compound, obtaining a single crystal of suitable quality would allow for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the strained four-membered azetidine ring structure.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The analysis of this data yields an electron density map from which the atomic positions can be determined. While a specific crystal structure for this compound is not publicly available, the type of data obtained from such an analysis is well-established. For example, the analysis of a small organic molecule like tert-butyl carbazate (B1233558) provided detailed crystallographic parameters that define the crystal lattice and the arrangement of molecules within it. core.ac.uk

Table 3: Representative Data Obtained from a Single-Crystal X-ray Analysis

| Parameter | Example Data (from tert-butyl carbazate core.ac.uk) | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| Unit Cell Dimensions | a=5.14Å, b=19.12Å, c=29.69Å, β=92.77° | The size and angles of the unit cell. |

| Volume (V) | 2916.3 ų | The volume of the unit cell. |

| R-factor (R₁) | 0.0502 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for both the purification of this compound after synthesis and for the assessment of its final purity. Given the compound's structure, normal-phase column chromatography is a commonly used purification method.

Flash column chromatography using silica (B1680970) gel as the stationary phase is particularly effective. rsc.org The mobile phase, typically a mixture of non-polar and polar solvents such as hexanes and ethyl acetate (B1210297), is optimized to achieve separation of the desired product from starting materials, reagents, and byproducts. semanticscholar.orgclockss.org The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product. Thin-Layer Chromatography (TLC) is used to monitor the progress of the reaction and the separation during chromatography. ceon.rs

For assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC) is often employed. If the compound is chiral, chiral HPLC columns can be used to separate enantiomers and determine the enantiomeric excess (ee).

Table 4: Common Chromatographic Methods for this compound

| Method | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient semanticscholar.orgclockss.org | Purification |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate | Reaction Monitoring & Fraction Analysis |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) or Chiral Stationary Phase | Acetonitrile/Water or Hexane/Isopropanol | Purity Assessment & Enantiomeric Separation |

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The synthesis of strained four-membered rings like azetidines has historically been a challenge for organic chemists. researchgate.netresearchgate.net Future research is heavily focused on developing more efficient, sustainable, and versatile synthetic methods that can be applied to complex molecules like tert-butyl 2-cyanoazetidine-1-carboxylate.

Green Chemistry Approaches to Azetidine (B1206935) Synthesis

A significant shift towards environmentally benign chemical processes is steering the development of new synthetic routes. Key areas of focus include the use of safer solvents and the design of reactions with high atom economy. For instance, the use of cyclopentyl methyl ether (CPME) has been identified as an environmentally responsible solvent for protocols involving reactive organometallic intermediates in azetidine synthesis. researchgate.net Another approach involves leveraging microchannel reactors for reactions like green oxidation, which can be crucial for preparing azetidine intermediates with reduced waste and improved safety. nih.gov Furthermore, visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, are gaining traction as they often proceed under mild conditions, reducing energy consumption and the need for harsh reagents. researchgate.netchemrxiv.org

Exploration of Unprecedented Reactivity Modes

The inherent ring strain of azetidines (approx. 25.4 kcal/mol) is the primary driver of their unique reactivity, making them valuable synthetic intermediates. rsc.org This strain, while lower than that of aziridines, allows for controlled ring-opening and ring-expansion reactions that are central to their utility. rsc.orgrsc.org

Future research aims to uncover and harness novel reactivity patterns. A notable area of exploration involves the chemistry of metalated azetidines. For example, α-lithiated N-Boc-azetidines have demonstrated unexpected and unprecedented reactivity, leading to regioselective functionalization and self-condensation products. researchgate.netrsc.org This opens up new avenues for creating complex, 2,2-disubstituted azetidines and constrained peptidomimetics. researchgate.netrsc.org Additionally, the unsaturated counterparts, azetines, are being explored as reactive intermediates for various cycloaddition reactions, providing access to valuable fused-polycyclic azetidine structures. nih.gov

Advanced Applications in Materials Science

While azetidines are well-known in medicinal chemistry, their unique structural and electronic properties are increasingly being explored in materials science. researchgate.net A particularly promising frontier is the development of azetidine-based energetic materials. researchgate.net The strained four-membered ring can be functionalized with nitro groups to create compounds with high densities, favorable oxygen balances, and superior detonation properties compared to traditional materials. chemrxiv.orgresearchgate.net These characteristics make them potential candidates for novel solid melt-castable explosives and liquid propellant plasticizers. chemrxiv.orgresearchgate.net

Another emerging application is in polymer science. Azetidines can serve as monomers for ring-opening polymerization to produce polyamines. utwente.nl These polymers have a wide range of potential uses, including as antibacterial coatings, materials for CO2 adsorption, and non-viral vectors for gene transfection. utwente.nl

Integration with Flow Chemistry and Automation for Scalable Synthesis

To transition azetidine-containing compounds from laboratory curiosities to commercially viable products, scalable and efficient synthesis is paramount. Continuous flow chemistry offers a powerful solution to the challenges often associated with batch processing, especially for energetic or sensitive reactions. nih.govacs.org